2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound that belongs to the class of diphenylfurans. It is commonly known as BFF or FFB, and it has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and organic electronics.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and to have potential as a treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran in lab experiments include its ease of synthesis, high purity, and stability. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran. These include:
1. Further investigation of its potential as an anticancer agent and as a modulator of the immune system.
2. Exploration of its potential as a high-performance transistor material for use in organic electronics.
3. Investigation of its potential as a building block for the synthesis of new conjugated polymers and organic semiconductors.
4. Further studies on its mechanism of action and its biochemical and physiological effects.
In conclusion, 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound with potential applications in various scientific fields. Its ease of synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in different areas of science.
Synthesemethoden
The synthesis of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran involves the reaction of 4-fluorobenzaldehyde and 4-fluorophenylboronic acid with diphenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a series of coupling and cyclization steps, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran has been extensively studied for its potential applications in various scientific fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a modulator of the immune system. In organic electronics, it has been explored for its potential as a high-performance transistor material.
Eigenschaften
CAS-Nummer |
18749-93-4 |
---|---|
Produktname |
2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran |
Molekularformel |
C28H18F2O |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2,5-bis(4-fluorophenyl)-3,4-diphenylfuran |
InChI |
InChI=1S/C28H18F2O/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H |
InChI-Schlüssel |
ADODTHGFLQIAHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Synonyme |
2,5-Bis(p-fluorophenyl)-3,4-diphenylfuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.